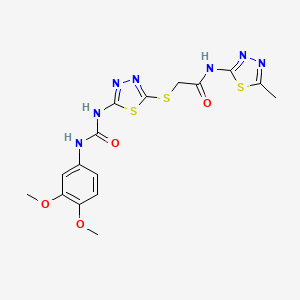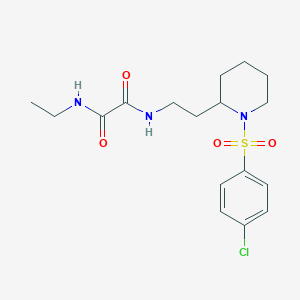
2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The compound’s molecular formula is C16H17N7O4S3.
Molecular Structure Analysis
The molecular structure of the compound includes a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It also contains a ureido group and a methyl group attached to the thiadiazole ring.Physical And Chemical Properties Analysis
The compound has a molecular weight of 467.54. Other specific physical and chemical properties are not provided in the available sources.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The addition reactions of amides and aromatic amines to a CN double bond of thiadiazole derivatives have been studied, showcasing the reactivity of thiadiazole compounds towards various nitrogenated nucleophiles. This research highlights the potential of thiadiazole compounds in synthetic chemistry, providing insights into their complex reactions and equilibrium constants, as demonstrated in studies involving 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide and its reactions with different amides and amines (Caram et al., 2003). Additionally, novel thiadiazole derivatives have been synthesized via carbodiimide condensation, highlighting the versatility of thiadiazole compounds in producing a variety of potentially bioactive derivatives (Yu et al., 2014).
Potential Biological Applications
Research on thiadiazole derivatives has unveiled their significant potential as antiproliferative agents. For instance, a series of 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives containing a phenyl urea warhead were synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. This work underlines the potential of thiadiazole derivatives in cancer research, particularly in the development of new anticancer agents (Toolabi et al., 2022). Similarly, N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamide derivatives have been synthesized and shown marked anticancer activity, highlighting the therapeutic potential of thiadiazole compounds in oncology (Karakuş et al., 2018).
Orientations Futures
Thiadiazole derivatives, including this compound, continue to be a focus of research due to their broad spectrum of biological activities . Future research may focus on further elucidating the compound’s mechanism of action, optimizing its synthesis, and assessing its potential as a therapeutic agent.
Propriétés
IUPAC Name |
2-[[5-[(3,4-dimethoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O4S3/c1-8-20-21-14(29-8)18-12(24)7-28-16-23-22-15(30-16)19-13(25)17-9-4-5-10(26-2)11(6-9)27-3/h4-6H,7H2,1-3H3,(H,18,21,24)(H2,17,19,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFXUYSIQYPKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2423458.png)



![2,5-difluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2423464.png)
![N-[3-Oxo-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-4-yl]prop-2-enamide](/img/structure/B2423465.png)


![4-[4-(acetylamino)-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)benzamide](/img/structure/B2423474.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2423475.png)

![4-(4-(2,4-Dimethylbenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2423478.png)
![5-((3-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2423479.png)